Cas no 53462-16-1 (1,4-Butanediamine, N'-(7-chloro-4-quinolinyl)-N,N-diethyl-, phosphate)
53462-16-1 structure
Product Name:1,4-Butanediamine, N'-(7-chloro-4-quinolinyl)-N,N-diethyl-, phosphate
CAS-nummer:53462-16-1
MF:C17H27ClN3O4P
MW:403.840744256973
CID:357192
PubChem ID:54601191
Update Time:2025-04-19
1,4-Butanediamine, N'-(7-chloro-4-quinolinyl)-N,N-diethyl-, phosphate Chemische en fysische eigenschappen
Naam en identificatie
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- 1,4-Butanediamine, N'-(7-chloro-4-quinolinyl)-N,N-diethyl-, phosphate
- N-(7-chloroquinolin-4-yl)-N',N'-diethylbutane-1,4-diamine,phosphoric acid
- NSC-10033
- Phosphoric acid--N~4~-(7-chloroquinolin-4-yl)-N~1~,N~1~-diethylbutane-1,4-diamine (1/1)
- DTXSID00713087
- NSC10033
- 53462-16-1
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- Inchi: 1S/C17H24ClN3.H3O4P/c1-3-21(4-2)12-6-5-10-19-16-9-11-20-17-13-14(18)7-8-15(16)17;1-5(2,3)4/h7-9,11,13H,3-6,10,12H2,1-2H3,(H,19,20);(H3,1,2,3,4)
- InChI-sleutel: ZXWMRRIBAWHKKX-UHFFFAOYSA-N
- LACHT: ClC1C=CC2C(C=1)=NC=CC=2NCCCCN(CC)CC.P(=O)(O)(O)O
Berekende eigenschappen
- Exacte massa: 403.14301
- Monoisotopische massa: 403.1427710g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 4
- Aantal waterstofbondacceptatoren: 7
- Zware atoomtelling: 26
- Aantal draaibare bindingen: 8
- Complexiteit: 333
- Aantal covalent gebonden eenheden: 2
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 106Ų
Experimentele eigenschappen
- PSA: 105.92
1,4-Butanediamine, N'-(7-chloro-4-quinolinyl)-N,N-diethyl-, phosphate Gerelateerde literatuur
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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